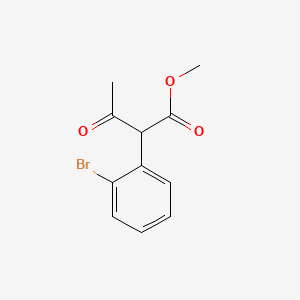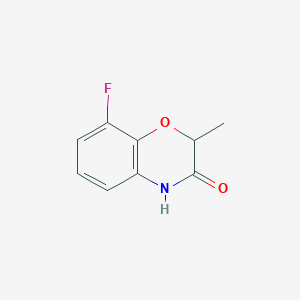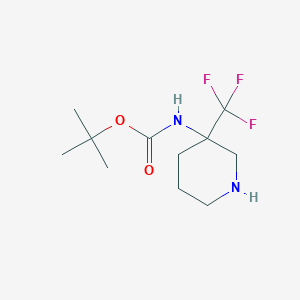
3-(Boc-amino)-3-trifluoromethylpiperidine
描述
3-(Boc-amino)-3-trifluoromethylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties to the molecule, such as increased lipophilicity and metabolic stability.
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that boc-protected amines, like our compound, play a pivotal role in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis , which could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Pharmacokinetics
The compound’s boc group can be cleaved by mild acidolysis , which could potentially impact its bioavailability.
Result of Action
The cleavage of the boc group could potentially lead to changes in the compound’s structure and its interactions with other molecules .
Action Environment
It’s worth noting that the boc group in this compound can be cleaved by mild acidolysis , suggesting that the compound’s action could potentially be influenced by the acidity of its environment.
生化分析
Biochemical Properties
3-(Boc-amino)-3-trifluoromethylpiperidine plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups during peptide synthesis. The Boc group is a common protecting group for amines, providing stability under basic conditions and allowing for selective deprotection under acidic conditions . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group to reveal the free amino group. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall reaction kinetics and product yield.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis and modification. In various cell types, the compound can influence cell function by modulating the availability of free amino groups for protein synthesis. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the cellular environment may affect the synthesis of signaling peptides and proteins, thereby altering downstream signaling cascades and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The Boc group provides steric hindrance and electronic effects that protect the amino group from unwanted reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amino group, which can then participate in further biochemical reactions. This mechanism is crucial for the selective protection and deprotection of amino groups in peptide synthesis . Additionally, the trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules through its electron-withdrawing properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable under basic conditions but can undergo degradation under acidic conditions, leading to the release of the free amino group. Over time, prolonged exposure to acidic or basic environments may result in partial or complete degradation of the compound, affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its impact on cellular function and overall reaction outcomes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the Boc group and the subsequent incorporation of the free amino group into peptides and proteins . Additionally, the trifluoromethyl group can influence the compound’s metabolic stability and reactivity, affecting the overall metabolic flux and levels of metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cellular environment . Once inside the cell, the compound may localize to specific compartments or organelles, where it can participate in biochemical reactions. The Boc group and trifluoromethyl group can influence the compound’s solubility and interaction with cellular membranes, affecting its overall distribution and localization.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the Boc group may influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and modification occur. Additionally, the trifluoromethyl group can affect the compound’s interaction with cellular membranes and other subcellular structures, influencing its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-trifluoromethylpiperidine typically involves the protection of the amino group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
3-(Boc-amino)-3-trifluoromethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-(Boc-amino)-3-trifluoromethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials science.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-3-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Boc-amino)-3-ethylpiperidine: Contains an ethyl group instead of a trifluoromethyl group.
3-(Boc-amino)-3-phenylpiperidine: Features a phenyl group instead of a trifluoromethyl group.
Uniqueness
3-(Boc-amino)-3-trifluoromethylpiperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug discovery and development compared to its analogs .
属性
IUPAC Name |
tert-butyl N-[3-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)5-4-6-15-7-10/h15H,4-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHFXCPQJVUENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138131 | |
| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-52-2 | |
| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


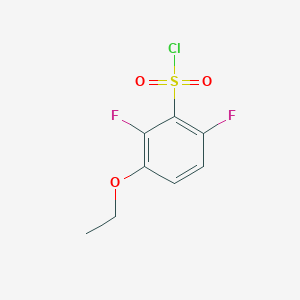
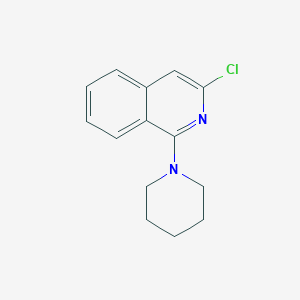

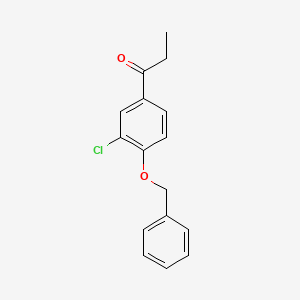
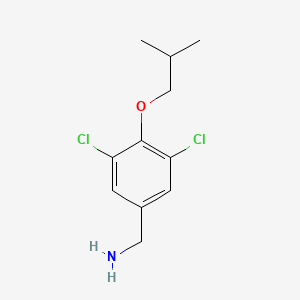
![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)
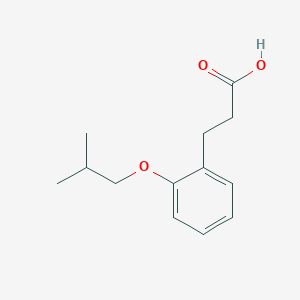
![1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407193.png)
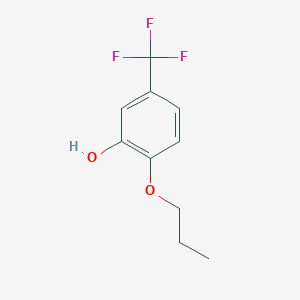
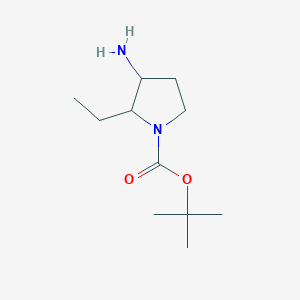
![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)
